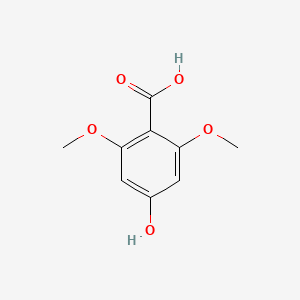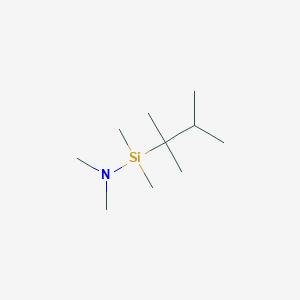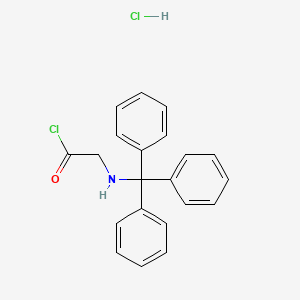![molecular formula C7H6N4OS B14410512 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one CAS No. 86870-56-6](/img/structure/B14410512.png)
6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring system that includes both thiazole and purine moieties, making it a unique structure with potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a purine derivative. The reaction conditions often require the use of catalysts such as ZnO nanoparticles to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal and antioxidant agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, it has been shown to inhibit dipeptidyl peptidase-4, which is involved in glucose metabolism . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Thiazoloquinazoline: Another fused heterocyclic compound with similar biological activities.
Thiazolo[2,3-f]purine: Shares structural similarities and exhibits comparable biological properties.
Uniqueness: 6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one is unique due to its specific ring fusion and the presence of both thiazole and purine moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Propiedades
Número CAS |
86870-56-6 |
|---|---|
Fórmula molecular |
C7H6N4OS |
Peso molecular |
194.22 g/mol |
Nombre IUPAC |
6,7-dihydro-1H-[1,3]thiazolo[3,2-a]purin-9-one |
InChI |
InChI=1S/C7H6N4OS/c12-6-4-5(9-3-8-4)10-7-11(6)1-2-13-7/h3H,1-2H2,(H,8,9) |
Clave InChI |
LBXGLUYIOAXKBU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC3=C(C(=O)N21)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)


![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)




![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)

![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
